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Compound of Interest

4,5-difluoro-1,3-benzothiazol-2-
Compound Name:
amine

Cat. No.: B1427595

The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a
"privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.
[1][2][3][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for
interacting with biological targets. The 2-aminobenzothiazole moiety, in particular, serves as a
versatile synthetic handle, allowing for extensive functionalization to explore structure-activity
relationships (SAR).

This guide focuses on a specific, yet underexplored, member of this family: 4,5-difluoro-1,3-
benzothiazol-2-amine. The strategic incorporation of fluorine atoms onto the benzo portion of
the scaffold is a key design element. Fluorine substitution is a well-established strategy in drug
design to modulate a molecule's physicochemical and pharmacokinetic properties. It can
enhance metabolic stability by blocking sites of oxidation, increase binding affinity through
favorable electrostatic interactions, and alter lipophilicity, thereby improving membrane
permeability and oral bioavailability.

While literature dedicated exclusively to the 4,5-difluoro isomer is nascent, this guide will
synthesize available data from closely related analogs and the broader benzothiazole family.
We will explore its predicted properties, plausible synthetic routes, and the vast therapeutic
potential inherited from its parent scaffold, which exhibits activities ranging from anticancer and
anticonvulsant to antimicrobial and neuroprotective.[2][4][5][6]

Physicochemical and Spectroscopic Profile
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Characterization is fundamental to chemical research. While experimental data for 4,5-
difluoro-1,3-benzothiazol-2-amine is not widely published, we can infer its properties from
close structural analogs, such as 4,6-difluoro-1,3-benzothiazol-2-amine.

Core Properties

The following table summarizes the computed physicochemical properties for the closely
related isomer, 4,6-difluoro-1,3-benzothiazol-2-amine, which serves as a reliable proxy.

Property Value Source
Molecular Formula C7HaF2N2S [7]
Molecular Weight 186.18 g/mol [7]
IUPAC Name 4,5-difluoro-1,3-benzothiazol-
2-amine

XLogP3 2.2 [7]
Hydrogen Bond Donors 1 (amine group) [7]
Hydrogen Bond Acceptors 4 (2x F, 2x N) [7]

Expected Spectroscopic Data

The structural confirmation of 4,5-difluoro-1,3-benzothiazol-2-amine would rely on a
combination of spectroscopic techniques. Based on analyses of related fluorinated
benzothiazoles, the following profile is anticipated.[8][9]
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Technique Expected Observations

Signals in the aromatic region (approx. & 6.8-7.5
ppm) corresponding to the two protons on the
benzene ring, showing complex coupling

1H-NMR patterns due to H-H and H-F interactions. A
broad singlet for the amine (-NHz) protons
(approx. & 7.5 ppm), which may be
exchangeable with D20.

Distinct signals for the seven carbon atoms.

Carbons bonded to fluorine will appear as

doublets with large coupling constants (J-CF).
BC-NMR _

The C2 carbon (attached to the amino group

and part of the thiazole ring) would appear

downfield (approx. & 168 ppm).

Two distinct signals in the typical aromatic

fluorine region, each exhibiting coupling to
BF-NMR adjacent protons and potentially to each other.

This is a critical technique for confirming the

substitution pattern.

Characteristic N-H stretching vibrations for the
primary amine (approx. 3300-3450 cm~1), C=N

FT-IR (cm™1) stretching of the thiazole ring (approx. 1630
cm~1), and strong C-F stretching bands (approx.
1100-1250 cm™1).

Synthesis and Chemical Reactivity
Synthetic Pathways

The synthesis of 2-aminobenzothiazoles is well-documented, typically involving the cyclization
of a substituted aniline with a source of thiocyanate. A plausible and efficient route to the target
compound would start from 3,4-difluoroaniline.
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Protocol: Proposed Synthesis via Thiocyanation
o Starting Material: 3,4-difluoroaniline.

e Thiocyanation: The aromatic amine is reacted with a thiocyanate salt (e.g., NHaSCN, KSCN)
in the presence of an oxidizing agent like bromine or copper(ll) chloride in a suitable solvent
(e.g., acetic acid, methanol).

e Mechanism: This proceeds via the formation of an intermediate N-arylthiourea, which then
undergoes oxidative intramolecular cyclization. The electrophilic sulfur attacks the ortho-
position of the aniline ring, followed by elimination to form the thiazole ring.

e Work-up and Purification: The reaction mixture is typically neutralized, and the crude product
is precipitated or extracted. Purification is achieved through recrystallization or column
chromatography.

Caption: General synthetic route to 2-aminobenzothiazoles.

Reactivity and Derivatization Potential

The true value of 4,5-difluoro-1,3-benzothiazol-2-amine lies in its potential as a building
block. The exocyclic amino group at the C2 position is a nucleophilic center ripe for
derivatization, enabling the synthesis of vast chemical libraries for drug discovery. Key
reactions include:

e Acylation: Reaction with acyl chlorides or anhydrides to form amides.

» Schiff Base Formation: Condensation with various aldehydes to yield imines, which are
precursors to many other heterocyclic systems.[10]

o N-Arylation/Alkylation: Formation of secondary amines, expanding structural diversity.

e Cyclization: Serving as a precursor for fused heterocyclic systems like thiazolo[3,2-
a]benzimidazoles.

Biological Activities and Therapeutic Applications
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The 2-aminobenzothiazole scaffold is a validated pharmacophore with a remarkable spectrum
of biological activities. Derivatives have been developed and investigated for numerous
therapeutic areas.
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Caption: Diverse therapeutic applications of the benzothiazole core.
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Anticonvulsant Activity

Several studies have highlighted the potential of benzothiazole derivatives as anticonvulsant
agents. In-silico molecular docking studies have shown that these compounds can effectively
bind to key epilepsy targets, including y-aminobutyric acid-aminotransferase (GABA-AT) and
sodium ion channels.[5] Synthetic derivatives have demonstrated potent activity in maximal
electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with some
candidates showing a protective index 7- to 67-fold higher than standard drugs, indicating a
wide therapeutic window.[11]

Anticancer Properties

The benzothiazole nucleus is a prominent feature in many anticancer agents.[4][6] Its
derivatives have been shown to inhibit a range of crucial cancer-related targets:

¢ Kinase Inhibition: Compounds have been developed as potent inhibitors of Epidermal
Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 5 (CDKS5), both of which are
implicated in cell proliferation and survival.[12][13]

o Cytotoxicity: Many derivatives exhibit direct cytotoxic activity against various cancer cell
lines, including lung, breast, and leukemia.[14][15]

Antimicrobial and Antifungal Efficacy

The search for novel antimicrobial agents is a global priority, and benzothiazoles represent a
promising class of compounds. Derivatives have demonstrated significant efficacy against a
range of pathogens:

» Antifungal: N-difluoromethyl benzothiazole selenones have shown exceptional activity
against phytopathogenic fungi like Rhizoctonia solani, outperforming commercial fungicides
in some cases.[8]

» Antibacterial: Various Schiff bases and other conjugates have been synthesized and tested
against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, showing potent
inhibitory activity.[10][14]

Neuroprotective Applications
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Beyond anticonvulsant activity, the benzothiazole scaffold is relevant in neurodegenerative
diseases.

o Alzheimer's Disease: 2-Phenylbenzothiazole derivatives, structurally related to the famous
Pittsburgh Compound-B (PIB), have been developed as imaging agents for detecting
amyloid-3 plagues in the brain.[16]

o Amyotrophic Lateral Sclerosis (ALS): Dexpramipexole, a tetrahydro-benzothiazole derivative,
was investigated for its neuroprotective effects in ALS, highlighting the scaffold's potential to
modulate mitochondrial stress.[4]

Pharmacokinetics and Toxicology: An In Silico
Perspective

For any compound to become a drug, it must possess favorable ADME (Absorption,
Distribution, Metabolism, and Excretion) properties. Computational tools like SwissADME are
often used for early-stage evaluation. Studies on 1,3-benzothiazole-2-amine derivatives have
shown that many analogs possess good predicted pharmacokinetic characteristics, including
the potential for blood-brain barrier penetration, which is crucial for CNS-acting drugs.[5]

The toxicological profile must also be carefully evaluated. While some highly functionalized
benzothiadiazine analogs used as food additives have been found to be poorly absorbed,
rapidly eliminated, and non-genotoxic in extensive testing[17][18], other fluorinated compounds
can be metabolized into toxic intermediates. For example, 1,3-difluoro-2-propanol is known to
be metabolized to the toxic aconitate hydratase inhibitor (-)-erythrofluorocitrate.[19] This
underscores the critical need for empirical toxicological evaluation of 4,5-difluoro-1,3-
benzothiazol-2-amine and its derivatives to ensure their safety.

Conclusion and Future Outlook

4,5-Difluoro-1,3-benzothiazol-2-amine stands as a molecule of significant synthetic and
therapeutic potential. While direct research on this specific isomer is limited, its structural
framework combines the proven pharmacological relevance of the 2-aminobenzothiazole core
with the advantageous physicochemical modifications afforded by difluorination. It is a prime
candidate for the development of new chemical entities targeting a wide array of diseases, from
epilepsy and cancer to microbial infections and neurodegeneration.
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Future research should focus on the efficient, scalable synthesis of this compound and the

subsequent creation of a diverse library of its derivatives. Systematic screening of these new

molecules against various biological targets will be essential to unlock their full therapeutic

potential and to determine if the specific 4,5-difluoro substitution pattern offers unique

advantages over other isomers. Such efforts will undoubtedly contribute to the rich and

continuing legacy of the benzothiazole scaffold in medicinal chemistry.

References

National Center for Biotechnology Information. PubChem Compound Summary for CID
737406, 4,6-Difluoro-1,3-benzothiazol-2-amine. Available from: [Link].

ChemBK. 4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE Request for Quotation.
Available from: [Link].

Zhang, Y., et al. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as
Novel Inhibitors Against Phytopathogenic Fungi. Molecules. 2024. Available from: [Link].

National Center for Biotechnology Information. PubChem Compound Summary for CID
177792808, 5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. Available from: [Link].

Ali, A., et al. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-
2-amine derivatives as anticonvulsants. Oman Medical Journal. 2023. Available from: [Link].

Sheremetev, A.B., et al. 4,4'-Difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-Dioxide. Molbank. 2017.
Available from: [Link].

Dierckx, R.A., et al. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and
Evaluation as Amyloid Imaging Agent in Comparison With [11C]PIB. Bioorganic & Medicinal
Chemistry Letters. 2009. Available from: [Link].

Rogoza, A.V.,, et al. Synthesis of 4,5-Dihydrothiazole Derivatives by the Reaction of
Perfluoro-2-methylpent-2-en-3-yl Isothiocyanate with Ambident N,O- and N,S-Nucleophiles.
Russian Chemical Bulletin. 2001. Available from: [Link].

Al-Amiery, A.A., et al. Synthesis and identification of some derivatives of 1,3,4-thiadiazole.
Journal of Organic and Pharmaceutical Chemistry. 2012. Available from: [Link].

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4_6-Difluoro-1_3-benzothiazol-2-amine
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.mdpi.com/1420-3049/29/13/3103
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10495914/
https://www.mdpi.com/1422-8599/2017/3/M948
https://pubmed.ncbi.nlm.nih.gov/19117765/
https://www.researchgate.net/publication/247656929_Synthesis_of_45-Dihydrothiazole_Derivatives_by_the_Reaction_of_Perfluoro-2-methylpent-2-en-3-yl_Isothiocyanate_with_Ambident_NO-_and_NS-Nucleophiles
https://www.jocpr.com/articles/synthesis-and-identification-of-some-derivatives-of-134-thiadiazole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Schobel, J., et al. Synthesis of Benzo[5][20]thiazolo[2,3-c][7][20][21]triazole Derivatives via
C-H Bond Functionalization of Disulfide Intermediates. Molecules. 2022. Available from:
[Link].

Glavas-Obrovac, L., et al. Biological Activity of Newly Synthesized Benzimidazole and
Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules. 2021. Available from: [Link].

Zakharyan, A.V., et al. Modern Approaches to the Synthesis and Transformations of
Practically Valuable Benzothiazole Derivatives. Molecules. 2023. Available from: [Link].

Das, D., et al. Recent advances in the synthesis of new benzothiazole based anti-tubercular
compounds. RSC Advances. 2023. Available from: [Link].

Matysiak, J., et al. Synthesis and biological activity of novel benzoazoles, benzoazines and
other analogs functionalized by 2,4-dihydroxyphenyl moiety. European Journal of Medicinal
Chemistry. 2011. Available from: [Link].

Xi, C., et al. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzole]
[7][8]thiazin-4-one Derivatives. Molecules. 2023. Available from: [Link].

Mead, R.J., et al. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient
of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. Toxicology and
Applied Pharmacology. 1990. Available from: [Link].

Kaur, R., et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic
potency: experimental, investigational and approved drugs. Journal of Controlled Release.
2024. Available from: [Link].

Al-Masoudi, N.A. Synthesis and Study the Biological Activity of Some New Derivatives of 2-
Aminobenzothiazole. International Journal of Drug Delivery Technology. 2022. Available
from: [Link].

Liu, Y., et al. Synthesis, Characterization, and Biological Activity of a Novel Series of
Benzo[5][20]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor
Receptor Inhibitors. Molecules. 2019. Available from: [Link].

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8878298/
https://fulir.irb.hr/id/eprint/7989/1/molecules-26-04803-v2.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10004944/
https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra03862a
https://www.researchgate.net/publication/51733610_Synthesis_and_biological_activity_of_novel_benzoazoles_benzoazines_and_other_analogs_functionalized_by_24-dihydroxyphenyl_moiety
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1420-3049/31/2/314
https://www.mdpi.com/1420-3049/28/13/5053
https://pubmed.ncbi.nlm.nih.gov/2170940/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11440618/
https://ijddt.com/index.php/ijddt/article/view/100
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4_6-difluoro-1_3-benzothiazol-2-amine
https://www.mdpi.com/1420-3049/24/4/704
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Badgujar, N.D., et al. Recent Advances in Medicinal Chemistry with Benzothiazole-Based
Compounds: An In-Depth Review. Journal of Chemical Reviews. 2024. Available from: [Link].

Gaspar, A., et al. Chemistry of 2-(2'-Aminophenyl)benzothiazole Derivatives: Syntheses,
Photophysical Properties and Applications. International Journal of Molecular Sciences.
2023. Available from: [Link].

Grewal, G., et al. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
Pharmaceuticals. 2024. Available from: [Link].

El-Sayed, H.A., et al. An Overview on Synthetic 2-Aminothiazole-Based Compounds
Associated with Four Biological Activities. Molecules. 2021. Available from: [Link].

Siddiqui, N., et al. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and
anticonvulsant evaluation. Archiv der Pharmazie. 2013. Available from: [Link].

Arthur, A.J., et al. Toxicological evaluation of two flavors with modifying properties: 3-((4-
amino-2,2-dioxido-1H-benzo[c][7][9][21]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-
propylpropanamide and (S)-1-(3-(((4-amino-2,2-dioxido-1H-benzo[c][7][9][21]thiadiazin-5-
yl)oxy)methyl)piperidin-1-yl)-3-methylbutan-1-one. Food and Chemical Toxicology. 2015.
Available from: [Link].

National Center for Biotechnology Information. PubChem Compound Summary for CID
771620, 4-Amino-5-chloro-2,1,3-benzothiadiazole. Available from: [Link].

Asiri, A.M., et al. Synthesis, spectroscopic characterization, X-ray crystallography, structural
activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -
dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff.
Journal of Molecular Structure. 2016. Available from: [Link].

Grotz, V.L., et al. Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-
dioxido-1H-benzo[c][7][9][21]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-
dimethylisonicotinamide (S2218). Toxicology Letters. 2018. Available from: [Link].

Chen, J., et al. N-(5-Chloro-1,3-thia-zol-2-yl)-2,4-difluoro-benzamide. Acta Crystallographica
Section E. 2012. Available from: [Link].

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.jcreview.com/article_193132.html
https://www.mdpi.com/1422-0067/24/13/10543
https://www.mdpi.com/1424-8247/17/5/627
https://www.mdpi.com/1420-3049/26/5/1449
https://pubmed.ncbi.nlm.nih.gov/23843236/
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://pubmed.ncbi.nlm.nih.gov/25434309/
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-5-chloro-2_1_3-benzothiadiazole
https://www.researchgate.net/publication/307525381_Synthesis_spectroscopic_characterization_X-ray_crystallography_structural_activity_relationship_and_antimicrobial_activity_of_some_novel_4-5-10-3-N_N-dimethylaminopropyl-10_H_-phenothiazine-3-yl-1
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.chembk.com/en/chem/4-(2,5-DIFLUOROPHENYL)-1,3-THIAZOL-2-AMINE
https://www.researchgate.net/publication/326848777_Toxicological_Evaluation_of_the_Flavour_Ingredient_N-1-4-amino-22-dioxido-1_H_-benzoc126thiadiazin-5-yloxy-2-methylpropan-2-yl-26-dimethylisonicotinamide_S2218
https://pubmed.ncbi.nlm.nih.gov/22719468/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Engh, R.A., et al. Synthesis and Structure-Activity Relationship of 4-(1,3-benzothiazol-2-yl)-
thiophene-2-sulfonamides as Cyclin-Dependent Kinase 5 (cdk5)/p25 Inhibitors. Journal of
Medicinal Chemistry. 2012. Available from: [Link].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Modern Approaches to the Synthesis and Transformations of Practically Valuable
Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds
- PMC [pmc.ncbi.nlm.nih.gov]

3. jchemrev.com [jchemrev.com]
4. mdpi.com [mdpi.com]

5. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine
derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency:
experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

7. pubchem.nchbi.nlm.nih.gov [pubchem.ncbi.nim.nih.gov]

8. mdpi.com [mdpi.com]

9. 4,4'-Difluoro-[3,3'-bi(1,2,5-oxadiazole)] 2,2'-Dioxide [mdpi.com]
10. researchgate.net [researchgate.net]

11. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant
evaluation - PubMed [pubmed.ncbi.nim.nih.gov]

12. mdpi.com [mdpi.com]

13. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-
sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed
[pubmed.ncbi.nim.nih.gov]

14. fulir.irb.hr [fulir.irb.hr]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22900997/
https://www.benchchem.com/product/b1427595?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8070523/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10359851/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10359851/
https://www.jchemrev.com/article_193803.html
https://www.mdpi.com/2624-8549/7/4/118
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12664626/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12577756/
https://pubchem.ncbi.nlm.nih.gov/compound/737406
https://www.mdpi.com/1420-3049/31/2/314
https://www.mdpi.com/1422-8599/2023/1/M1596
https://www.researchgate.net/publication/318255445_Synthesis_spectroscopic_characterization_X-ray_crystallography_structural_activity_relationship_and_antimicrobial_activity_of_some_novel_4-5-10-3-_N_N_-dimethylaminopropyl-10_H_-phenothiazine-3-yl-1_3
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://pubmed.ncbi.nlm.nih.gov/24081512/
https://www.mdpi.com/1420-3049/24/4/682
https://pubmed.ncbi.nlm.nih.gov/22889803/
https://pubmed.ncbi.nlm.nih.gov/22889803/
https://pubmed.ncbi.nlm.nih.gov/22889803/
http://fulir.irb.hr/6530/1/RacaneL_BiologicalActivity_Molecules26_2021_4935.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427595?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 15. researchgate.net [researchgate.net]

e 16. Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as
amyloid imaging agent in comparison with [11C]PIB - PubMed [pubmed.ncbi.nim.nih.gov]

e 17. Toxicological evaluation of two flavors with modifying properties: 3-((4-amino-2,2-dioxido-
1H-benzolc][1,2,6]thiadiazin-5-yl)oxy)-2,2-dimethyl-N-propylpropanamide and (S)-1-(3-(((4-
amino-2,2-dioxido-1H-benzolc][1,2,6]thiadiazin-5-yl)oxy)methyl)piperidin-1-yl)-3-
methylbutan-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

o 18. researchgate.net [researchgate.net]

e 19. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the
pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. 5-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine | C7TH3BrF2N2S | CID 177792808 -
PubChem [pubchem.ncbi.nlm.nih.gov]

e 21. chembk.com [chembk.com]

« To cite this document: BenchChem. [Introduction: The Significance of a Privileged Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427595#4-5-difluoro-1-3-benzothiazol-2-amine-
literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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